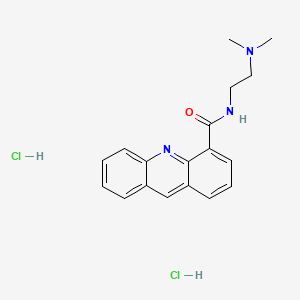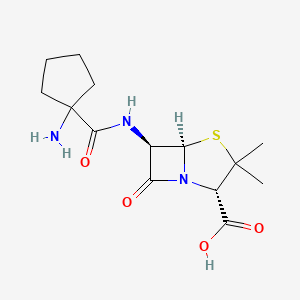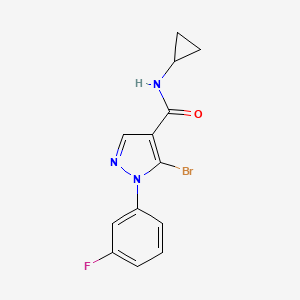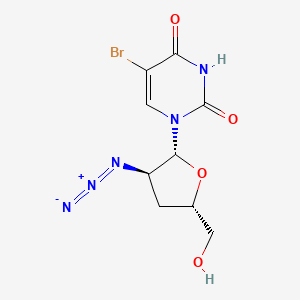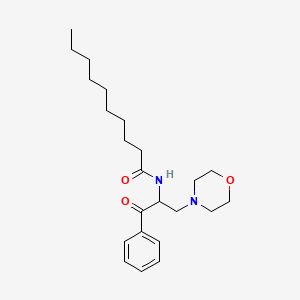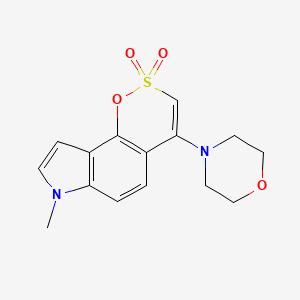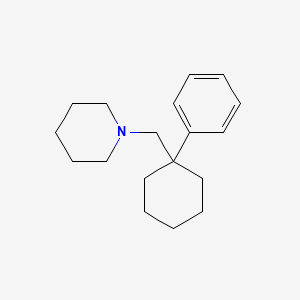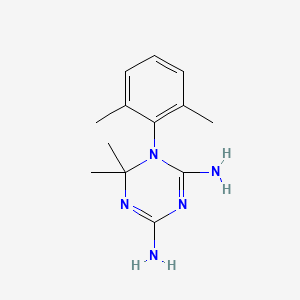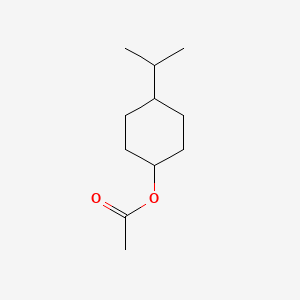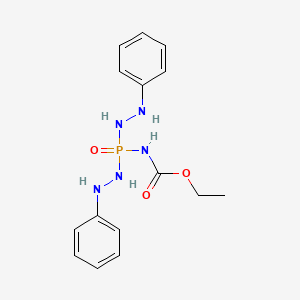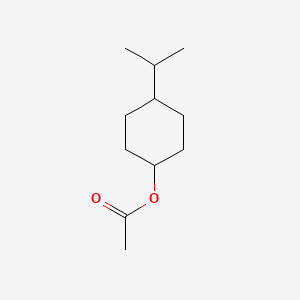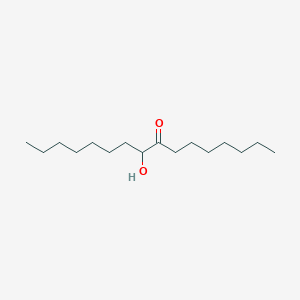
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine is a synthetic nucleoside analog This compound is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine typically involves the fluorination of a protected riboside intermediate. One improved method uses triethylamine trihydrofluoride as a non-corrosive fluorinating agent. The process begins with the protection of the riboside, followed by fluorination and subsequent deprotection steps . This method is suitable for large-scale synthesis and avoids the use of toxic tin reagents .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions and using safer reagents. The use of triethylamine trihydrofluoride in the fluorination step is particularly advantageous due to its non-corrosive nature and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine undergoes various chemical reactions, including nucleophilic substitution and radical deoxygenation.
Common Reagents and Conditions
Common reagents used in the synthesis include triethylamine trihydrofluoride for fluorination and silanes for radical deoxygenation . The reactions are typically carried out under mild conditions to ensure high yield and purity.
Major Products
The major product of these reactions is the desired nucleoside analog, this compound. By-products are minimized through careful control of reaction conditions and purification steps .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication and cancer cell proliferation . The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: A similar nucleoside analog with a different stereochemistry.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: Another analog with a hypoxanthine base instead of adenine.
Uniqueness
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine is unique due to its specific stereochemistry, which can influence its biological activity and stability. The presence of the fluorine atom enhances its resistance to enzymatic degradation, making it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
166411-50-3 |
|---|---|
Formule moléculaire |
C10H12FN5O2 |
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
[(2R,4R,5S)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6-,10+/m1/s1 |
Clé InChI |
KBEMFSMODRNJHE-DGAHNEANSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


